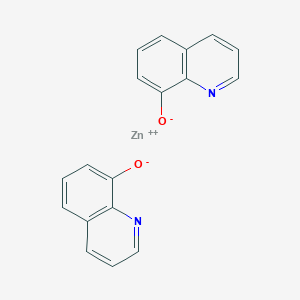

8-キノリノール亜鉛

概要

説明

Synthesis Analysis

Zinc 8-quinolinolate can be synthesized through several methods, including ultrasonication solid-state chemical reactions. In a study by Li (2006), nanocrystalline Zn(Oxin)_2·2H_2O was synthesized under near ambient temperature and ultrasonication by a solid-state chemical reaction. The synthesis process was shown to produce a material with relatively uniform particle size distribution and ball-like particle morphology. The crystallite product was characterized to have an average size of about 30 nm, with synthesis conditions significantly affecting the morphology, particle size, and distribution of the final products (Li, 2006).

Molecular Structure Analysis

The molecular structure of zinc 8-quinolinolate complexes has been extensively studied. In a study by Ma and Wang (2011), zinc and aluminum complexes supported by quinoline-based N,N,N-chelate ligands were synthesized and characterized. The study provided detailed insights into the coordination chemistry of zinc 8-quinolinolate, showcasing how these complexes can be used in catalysis, particularly in the ring-opening polymerization of ε-caprolactone and rac-lactide (Ma & Wang, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of zinc 8-quinolinolate include its ability to form complexes with various ligands. For instance, Buchtík et al. (2014) prepared a zinc(II) complex with 2-phenyl-3-hydroxy-4(1H)-quinolinone and characterized its spectral properties and in vitro cytotoxicity, highlighting the complex's relatively high integral fluorescence intensity compared to standard quinine sulfate (Buchtík, Němec, & Trávníček, 2014).

Physical Properties Analysis

The physical properties of zinc 8-quinolinolate, such as thermal stability and electroluminescent (EL) properties, have been investigated. Jang et al. (2001) synthesized novel thermally stable aluminium and zinc complexes with 8-quinolinolate derivatives and investigated their EL properties, demonstrating their potential use in organic electroluminescent devices (Jang, Do, Kim, Zyung, & Do, 2001).

Chemical Properties Analysis

Chemical properties of zinc 8-quinolinolate include its interaction with various chemical agents and its role in catalysis. Bolotin et al. (2019) discussed a zinc(II) 8-(dihydroimidazolyl)quinoline complex's catalytic application in the synthesis of poly(L,L-lactide), showcasing the complex's biocompatibility and efficiency as a catalyst for ring-opening polymerization (ROP) processes (Bolotin, Korzhikov-Vlakh, Sinitsyna, Yunusova, Suslonov, Shetnev, Osipyan, Krasavin, & Kukushkin, 2019).

科学的研究の応用

結晶および分子構造解析

8-キノリノール亜鉛は、結晶および分子構造の研究に使用されてきました。 昇華によって得られた無水8-キノリノール亜鉛の分子構造は、X線回折によって決定されました . この錯体は、三斜晶系結晶を形成します .

電気的特性研究

8-キノリノール亜鉛は、電気的特性の調査に使用されてきました。 例えば、8-ヒドロキシキノリン(8HQ)で覆われた酸化亜鉛(ZnO)の薄膜は、電気的特性について調査されました .

半導体用途

8-キノリノール亜鉛は、薄膜ヘテロ接合の製造に使用されてきました。 例えば、n-ZnO/p-8HQ薄膜ヘテロ接合は、スピンコーティングと化学浴析出(CBD)技術を使用して作製されました .

太陽電池用途

8-キノリノール亜鉛は、太陽電池の開発に使用されてきました。 ZnOは、約3.3 eVの直接エネルギーギャップを持つワイドバンドギャップ酸化物半導体です . これは、主に太陽電池での用途のために薄膜として使用できます .

ガスセンサ用途

8-キノリノール亜鉛は、ガスセンサの開発に使用されてきました。 ZnOは、圧電特性を有する半導体および光導波路材料です . これは、ガスセンサにおいてさまざまな可能性のある用途を持っています .

透明電極用途

8-キノリノール亜鉛は、透明電極の開発に使用されてきました。 ZnOは、透明電極においてさまざまな可能性のある用途を持っています .

重合開始剤

作用機序

- Zinc 8-quinolinolate primarily targets zinc homeostasis in the body. It plays a crucial role in maintaining intracellular and intra-organellar zinc ion (Zn²⁺) balance .

- Zinc 8-quinolinolate interacts with zinc transporters, which facilitate the uptake and release of Zn²⁺ across biological membranes. These transporters maintain zinc homeostasis within cells and organelles .

- Zinc 8-quinolinolate impacts several pathways:

- Neurological Disorders : Imbalances in brain zinc are associated with traumatic brain injury, stroke, and seizures. Understanding zinc homeostasis is crucial for preventing and treating these conditions .

- Cellular Effects : Adequate zinc levels are essential for cell growth, immune function, and wound healing. Zinc deficiency leads to stunted growth and impaired wound healing .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

将来の方向性

While there isn’t specific information available on the future directions of Zinc 8-quinolinolate, zinc as an essential element has been recognized for its importance in human health . There is a need for expanded research in directions that have become increasingly well demarcated and impelling as a result of recent progress .

特性

IUPAC Name |

zinc;quinolin-8-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7NO.Zn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPBWAPZAJWXKY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065686 | |

| Record name | Zinc 8-quinolinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13978-85-3 | |

| Record name | Bis(8-hydroxyquinolinato)zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13978-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc oxyquinolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013978853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc 8-quinolinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(quinolin-8-olato-N1,O8)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC OXYQUINOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P1RTX6VAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

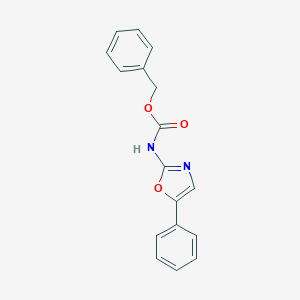

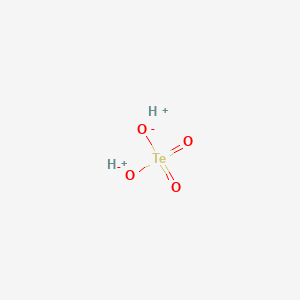

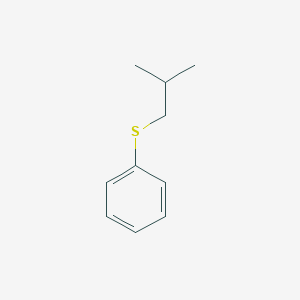

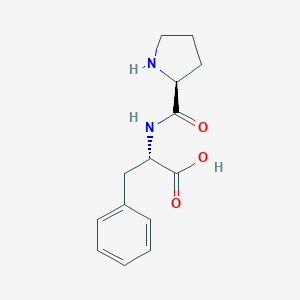

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

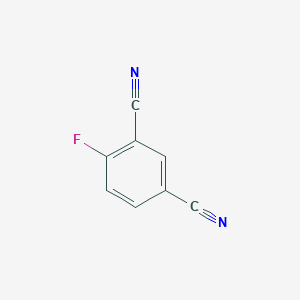

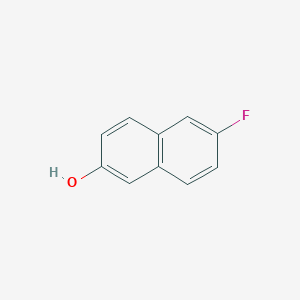

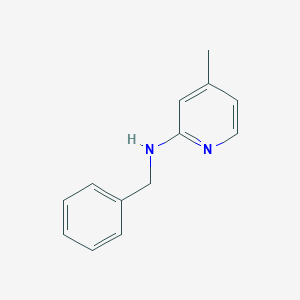

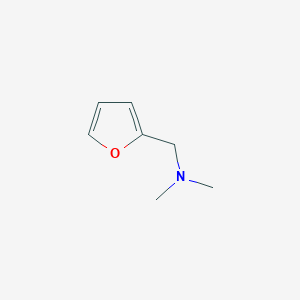

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of Zinc 8-quinolinolate and how does this influence its properties?

A1: Zinc 8-quinolinolate can exist in both anhydrous and hydrated forms. The anhydrous form, [Zn(C9H6NO)2]4, exhibits a unique tetrameric structure. [] In this structure, four [Zn(C9H6NO)2] units are linked together by oxygen atoms from the 8-quinolinolate ligands, forming a complex with two distinct zinc coordination environments: hexa- and penta-coordination. [] This intricate structure, determined through X-ray diffraction studies, is likely to influence the compound's stability, solubility, and potential applications.

Q2: What are the current methods for synthesizing nanocrystalline Zinc 8-quinolinolate?

A2: Recent research highlights two primary methods for synthesizing nanocrystalline Zinc 8-quinolinolate:

- Solid-state chemical reaction: This method allows for the production of nanocrystalline Zinc 8-quinolinolate at near ambient temperatures. [] This approach offers a potentially more sustainable and energy-efficient alternative to traditional synthesis routes.

- Ultrasonication-assisted solid-state chemical reaction: This method utilizes ultrasound to facilitate the synthesis process. [, ] While further research is needed to fully elucidate the benefits of this method, it may offer advantages in terms of reaction rate and particle size control.

Q3: How is nanocrystalline Zinc 8-quinolinolate characterized?

A3: Characterizing the size, morphology, and purity of nanocrystalline Zinc 8-quinolinolate is crucial for understanding its properties and potential applications. Researchers employ techniques such as:

- Powder X-ray diffraction (XRD): This technique identifies the crystalline phases present in the sample and provides information about crystallite size. []

- Transmission electron microscopy (TEM): TEM offers direct visualization of the nanoparticles, allowing for the determination of particle size, shape, and distribution. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cytidine,[5-3H]](/img/structure/B77100.png)

![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)